

A Technical Guide to 2-Bromoacrylic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromoacrylic acid

Cat. No.: B080475

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-bromoacrylic acid**, a valuable reagent and building block in organic synthesis and materials science. The document details its chemical identity, physicochemical properties, a representative synthesis protocol, and its applications, with a focus on information relevant to research and development.

Chemical Identity and Nomenclature

The compound commonly known as **2-bromoacrylic acid** is systematically named according to IUPAC nomenclature as 2-bromoprop-2-enoic acid.^{[1][2]} It is also referred to as α -bromoacrylic acid.^{[1][2]} Its chemical structure features a bromine atom and a carboxylic acid group attached to the same carbon of a carbon-carbon double bond.

Physicochemical Properties

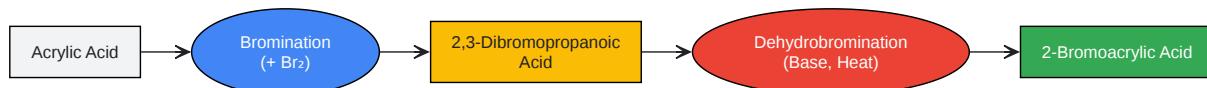
A summary of key quantitative data for **2-bromoacrylic acid** is presented in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.

Property	Value	Source
IUPAC Name	2-bromoprop-2-enoic acid	[1]
CAS Number	10443-65-9	[1] [3] [4] [5]
Molecular Formula	C ₃ H ₃ BrO ₂	[1] [2] [5]
Molecular Weight	150.96 g/mol	[1] [3] [4] [5]
Appearance	Solid	[3] [4]
Melting Point	62-65 °C	[3] [4]
SMILES	C=C(Br)C(=O)O	[1]
InChI Key	HMENQNSSJFLQOP- UHFFFAOYSA-N	[1] [2] [3] [4]

Synthesis and Reactivity

2-Bromoacrylic acid is typically synthesized from acrylic acid. A common strategy involves the electrophilic addition of bromine across the double bond of acrylic acid to form an intermediate, 2,3-dibromopropanoic acid, followed by dehydrobromination to yield the final product.[\[6\]](#)

This protocol is a representative method adapted from related syntheses of bromoacrylates and dibromopropanoic acid.[\[6\]](#)[\[7\]](#)


Step 1: Bromination of Acrylic Acid

- Dissolve acrylic acid (1.0 eq) in a suitable solvent, such as dichloromethane or water, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[\[6\]](#)[\[8\]](#) The reaction can be performed in an ice bath to control the temperature.[\[7\]](#)
- Slowly add bromine (1.05 eq) dropwise to the stirred solution. The disappearance of the bromine color indicates its consumption.[\[6\]](#)[\[7\]](#) The reaction is mildly exothermic.[\[6\]](#)
- After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete, yielding 2,3-dibromopropanoic acid.

Step 2: Dehydrobromination

- The crude 2,3-dibromopropanoic acid intermediate is then treated with a base to induce elimination of hydrogen bromide.
- A common method for the dehydrobromination of related alkyl 2,3-dibromopropionates involves heating the compound with a base like quinoline.[7]
- The reaction mixture is heated, and upon completion, it is worked up by dissolving it in a solvent, washing with dilute acid (e.g., 5% aqueous HCl) to remove the base, followed by washing with water.[7]
- The organic layer is separated, dried, and the solvent is removed to yield crude **2-bromoacrylic acid**, which can be further purified by recrystallization.

The workflow for this synthesis is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Bromoacrylic acid**.

Applications in Research and Development

2-Bromoacrylic acid and its esters are versatile compounds with several applications:

- Pharmaceutical Intermediate: It is used as a starting material or intermediate in the synthesis of more complex molecules for pharmaceutical applications.[9]
- Monomer for Polymer Synthesis: The corresponding esters, alkyl 2-bromoacrylates, are used in the synthesis of graft polymers and other specialty polymers.[7] The presence of the bromine atom provides a site for further functionalization or initiation of polymerization reactions.

- Adhesive Formulations: Alkyl 2-bromoacrylates have been investigated for use in aerobic adhesive compositions.[7]
- QSAR Modeling: **2-Bromoacrylic acid** serves as a reference compound in Quantitative Structure-Activity Relationship (QSAR) models aimed at predicting the mutagenicity of acrylate derivatives.[9]

Safety and Handling

2-Bromoacrylic acid is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[1][4] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[4]

- GHS Hazard Codes: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[3][4]
- Signal Word: Danger.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromoacrylic acid | C3H3BrO2 | CID 82633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. α -Bromoacrylic acid [webbook.nist.gov]
- 3. 2-溴丙烯酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Bromoacrylic acid 95 10443-65-9 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. Sciencemadness Discussion Board - 2,3-Dibromopropanoic acid from Acrylic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. afinitica.com [afinitica.com]

- 8. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google Patents [patents.google.com]
- 9. L01194.06 [thermofisher.com]
- To cite this document: BenchChem. [A Technical Guide to 2-Bromoacrylic Acid: Synthesis, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080475#2-bromoacrylic-acid-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com